1-(But-3-yn-1-yl)-3,3-dimethylpiperidine chemical properties
1-(But-3-yn-1-yl)-3,3-dimethylpiperidine chemical properties
An in-depth technical analysis of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine requires moving beyond basic chemical descriptors to understand its strategic utility in modern medicinal chemistry and bioconjugation. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecule’s physicochemical profile, its thermodynamic advantages in drug design, and the kinetic principles governing its integration into complex molecular architectures.
Executive Summary & Structural Rationale
1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (CAS: 1340290-03-0) is a highly specialized, bifunctional building block . It merges a bioorthogonal terminal alkyne with a sterically hindered tertiary amine. In the landscape of targeted protein degraders (PROTACs) and covalent inhibitors, this specific scaffold solves two critical design challenges:
-
Bioorthogonal Ligation: The terminal alkyne serves as a highly efficient handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Metabolic & Conformational Stabilization: The gem-dimethyl substitution at the 3-position of the piperidine ring introduces targeted steric bulk, restricting ring flips and shielding the core from enzymatic degradation.
Physicochemical Profiling
To effectively utilize this building block in combinatorial libraries or linkerology, its quantitative baseline must be established. The two-carbon spacer (homopropargyl chain) between the basic nitrogen and the alkyne is deliberate—it is long enough to prevent the amine from excessively chelating the copper catalyst during click chemistry, yet short enough to maintain a low molecular weight profile.
Table 1: Quantitative Physicochemical Data
| Property | Value / Descriptor | Mechanistic Implication |
| Molecular Formula | C₁₁H₁₉N | High atom economy for linker synthesis. |
| Molecular Weight | 165.28 g/mol | Low MW allows for downstream conjugation without exceeding Lipinski's Rule of 5. |
| CAS Registry Number | 1340290-03-0 | Unique identifier for commercial sourcing . |
| Predicted pKa (Amine) | ~9.5 | Protonated at physiological pH (7.4), enhancing aqueous solubility and enabling salt-bridge formation with target proteins. |
| Reactive Handles | Terminal Alkyne, Tertiary Amine | Enables orthogonal click chemistry and quaternary ammonium salt formation. |
Pharmacokinetic and Thermodynamic Advantages
The inclusion of the 3,3-dimethylpiperidine core is a calculated structural decision. Unsubstituted piperidines are highly flexible and prone to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, specifically at the C3 and C4 positions.
By installing a gem-dimethyl group at C3, the molecule achieves two distinct advantages:
-
Kinetic Resistance: The methyl groups physically block the approach of metabolic enzymes, increasing the half-life of the resulting drug candidate.
-
Thermodynamic Pre-organization: The steric clash between the methyl groups and the adjacent axial protons locks the piperidine ring into a preferred chair conformation. When this molecule binds to a biological target, the entropic penalty ( ΔS ) is significantly reduced because the ring is already pre-organized into its bioactive geometry.
Figure 1: Pharmacokinetic and thermodynamic advantages of the 3,3-dimethylpiperidine scaffold.
Self-Validating Experimental Protocols
To integrate this molecule into a drug discovery pipeline, the synthetic and conjugative protocols must be robust, reproducible, and self-validating. Below are the optimized methodologies, detailing the causality behind each reagent choice.
Protocol A: Synthesis via N-Alkylation
Objective: Synthesize 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine from 3,3-dimethylpiperidine and 4-bromo-1-butyne. Mechanistic Challenge: Homopropargyl halides (like 4-bromo-1-butyne) are highly prone to E2 elimination under basic conditions, which yields the volatile byproduct 1-buten-3-yne instead of the desired alkylated product .
Step-by-Step Methodology:
-
Preparation: Dissolve 3,3-dimethylpiperidine (1.0 eq, 10 mmol) in 20 mL of anhydrous Acetonitrile (CH₃CN). Causality: A polar aprotic solvent like CH₃CN accelerates the desired Sₙ2 substitution while suppressing E2 elimination.
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ is a mild, insoluble base that acts as an acid scavenger for the HBr byproduct without being strong enough to heavily promote E2 elimination.
-
Electrophile Addition: Cool the mixture to 0°C. Add 4-bromo-1-butyne (1.1 eq, 11 mmol) dropwise over 15 minutes. Causality: The low temperature controls the initial exothermic reaction, further mitigating elimination pathways.
-
Reaction: Attach a reflux condenser and heat the mixture to 60°C for 12 hours under a nitrogen atmosphere.
-
Validation Check: Sample 10 µL of the reaction, dilute in Methanol, and analyze via LC-MS. Validation Metric: The reaction is complete when the starting amine is consumed, and a dominant peak at m/z 166.1 [M+H]⁺ is observed.
-
Workup: Cool to room temperature, filter off the K₂CO₃ salts, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Bioconjugation via CuAAC (Click Chemistry)
Objective: Conjugate the synthesized terminal alkyne to an azide-functionalized biological warhead. Mechanistic Challenge: Cu(I) is the active catalytic species but is highly unstable and prone to disproportionation or oxidation to Cu(II). Furthermore, free copper generates Reactive Oxygen Species (ROS) that can degrade sensitive biomolecules .
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway forming a stable triazole linkage.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 100 mM stock of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine in DMSO.
-
Reaction Assembly: In a 2 mL amber vial, combine the Azide-functionalized target (1.0 eq, typically 50 µM final concentration) and the Alkyne stock (1.2 eq) in a PBS buffer (pH 7.4).
-
Catalyst Pre-mixing (Critical Step): In a separate tube, mix CuSO₄ (0.1 eq) with the accelerating ligand THPTA (0.5 eq). Causality: Pre-forming the Cu-THPTA complex before adding it to the biomolecule prevents free copper from binding indiscriminately to the target, protecting it from ROS-mediated degradation .
-
Initiation: Add the Cu-THPTA complex to the main reaction vial. Immediately add freshly prepared Sodium Ascorbate (1.0 eq). Causality: Sodium ascorbate acts as a sacrificial reductant, reducing inactive Cu(II) to the active Cu(I) state in situ.
-
Incubation: Stir gently at room temperature for 2 hours.
-
Validation & Quenching: Add EDTA (5.0 eq relative to copper) to the reaction. Causality: EDTA aggressively chelates the copper, halting the reaction and preventing metal toxicity in downstream assays. Analyze the mixture via LC-MS to confirm the total consumption of the azide mass and the appearance of the triazole conjugate mass.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, National Institutes of Health (PMC). Verified URL:[Link]
-
University of Southampton Research Repository. (2019). "Development of Clickable, Covalent Ligands and N-alkylation Challenges." University of Southampton. Verified URL: [Link]
